molecular formula C23H26N6O2 B11238459 N~6~-(3-ethoxypropyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(3-ethoxypropyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11238459
M. Wt: 418.5 g/mol
InChI Key: NWDMGDQFEDQLFX-UHFFFAOYSA-N
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Description

N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including potential anti-cancer properties .

Preparation Methods

The synthesis of N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps. One common method includes the reaction of 3-ethoxypropylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with phenylhydrazine and ethyl acetoacetate under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of green chemistry techniques .

Chemical Reactions Analysis

N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions:

Scientific Research Applications

N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor tyrosine kinase. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

6-N-(3-ethoxypropyl)-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H26N6O2/c1-3-31-14-8-13-24-23-27-21(26-17-9-7-12-19(15-17)30-2)20-16-25-29(22(20)28-23)18-10-5-4-6-11-18/h4-7,9-12,15-16H,3,8,13-14H2,1-2H3,(H2,24,26,27,28)

InChI Key

NWDMGDQFEDQLFX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC

Origin of Product

United States

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